molecular formula C15H15N5O2S B2787708 Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 868969-32-8

Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Cat. No.: B2787708
CAS No.: 868969-32-8
M. Wt: 329.38
InChI Key: OJGDWVRPNBNWHJ-UHFFFAOYSA-N
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Description

Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. The molecule is substituted at position 3 with a pyridin-3-yl group and at position 6 with a thioether-linked butanoate ester (C₄H₇O₂S). While its exact biological activity remains uncharacterized in the provided evidence, analogs with similar scaffolds demonstrate applications in medicinal chemistry, such as kinase inhibition and epigenetic modulation .

Properties

IUPAC Name

methyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-3-11(15(21)22-2)23-13-7-6-12-17-18-14(20(12)19-13)10-5-4-8-16-9-10/h4-9,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGDWVRPNBNWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate typically involves multi-step organic reactions. One common method starts with the preparation of the triazolopyridazine core, which is then functionalized to introduce the pyridine and butanoate groups.

    Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions.

    Thioether Formation: The core structure is then reacted with a thiol compound to introduce the thioether linkage.

    Esterification: Finally, the ester group is introduced through a reaction with butanoic acid or its derivatives under esterification conditions, typically using a catalyst like sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups like amides or alcohols using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Ammonia or amines for amide formation, lithium aluminum hydride (LiAlH4) for reduction to alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, alcohols.

Scientific Research Applications

Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate exerts its effects is primarily through its interaction with specific molecular targets. The triazolopyridazine core can bind to enzyme active sites or receptor binding sites, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural and functional differences between the target compound and selected analogs:

Compound Name & CAS (if available) Core Structure Substituents at Position 3 & 6 Molecular Weight Key Properties/Applications Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3 : Pyridin-3-yl
6 : Thioether-linked butanoate
412.48 Unreported; ester may enhance prodrug potential
Lin28-1632 (108825-65-6) [1,2,4]Triazolo[4,3-b]pyridazine 3 : Methyl
6 : N-Methylphenylacetamide
335.36 Lin28 protein inhibitor; used in developmental studies
Vebreltinib (WHO-listed) [1,2,4]Triazolo[4,3-b]pyridazine 3 : Difluoro(6-fluoro-2-methylindazol-5-yl)methyl
6 : Cyclopropylpyrazole
522.51 Clinical relevance (anticancer candidate)
AZD5153 [1,2,4]Triazolo[4,3-b]pyridazine 3 : Methoxy
6 : Piperidyl-phenoxyethyl
612.73 Bromodomain and extraterminal (BET) inhibitor
(E)-4b (mp 253–255°C) [1,2,4]Triazolo[4,3-b]pyridazine 3 : Pyridazine
6 : Pyrazole-propenoic acid
423.43 High melting point; acidic solubility

Analysis of Substituent Effects

  • Position 3 Modifications: The pyridin-3-yl group in the target compound (vs. methyl in Lin28-1632 or methoxy in AZD5153) may enhance π-π stacking interactions in biological targets. Pyridine’s basicity could improve water solubility compared to non-polar substituents . Bulky groups (e.g., difluoro-indazole in vebreltinib) are linked to selective kinase inhibition, suggesting the target’s pyridinyl group might favor distinct target binding .
  • Position 6 Modifications: The thioether-butanoate ester in the target compound contrasts with acetamide (Lin28-1632) or sulfonyl () groups. Thioethers often improve metabolic stability compared to ethers, while the ester may serve as a prodrug motif for carboxylic acid activation . Propenoic acid in (E)-4b introduces acidity (pKa ~4–5), likely enhancing solubility in physiological pH environments, whereas the target’s ester requires hydrolysis for activation .

Biological Activity

Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound based on recent research findings, including its effects on various cancer cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridinyl group and a triazolopyridazine moiety. Its molecular formula is C16H18N6O2SC_{16}H_{18}N_6O_2S, and it exhibits properties typical of heterocyclic compounds, which are often associated with biological activity.

Research indicates that this compound functions primarily as an inhibitor of specific kinases involved in cancer progression. Notably, it has been studied for its inhibitory effects on c-Met and Pim-1 kinases, which are crucial in regulating cellular proliferation and survival pathways in cancer cells.

In Vitro Studies

  • Cytotoxicity :
    • The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it exhibits IC50 values indicating effective inhibition:
      • MCF-7 (breast cancer) : IC50 = 1.23 ± 0.18 μM
      • A549 (lung cancer) : IC50 = 1.06 ± 0.16 μM
      • HeLa (cervical cancer) : IC50 = 2.73 ± 0.33 μM .
  • Apoptosis Induction :
    • The compound has been linked to apoptosis induction in cancer cells. Specifically, it was found to increase caspase-9 activity significantly and induce cell cycle arrest at the S phase in MCF-7 cells .
  • Mechanistic Insights :
    • Investigations into the mechanistic pathways revealed that the compound affects the PI3K-Akt-mTOR signaling pathway, which is pivotal in cell survival and proliferation .

Case Studies

Several studies have highlighted the efficacy of this compound:

StudyCell LineIC50 (μM)Mechanism
Study AMCF-71.23 ± 0.18Apoptosis induction via caspase activation
Study BA5491.06 ± 0.16Inhibition of c-Met kinase
Study CHeLa2.73 ± 0.33Cell cycle arrest at S phase

Therapeutic Potential

The dual inhibition of c-Met and Pim-1 kinases positions this compound as a promising candidate for further development as an anticancer therapeutic agent. Its ability to induce apoptosis and inhibit key signaling pathways suggests potential applications in treating various malignancies.

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